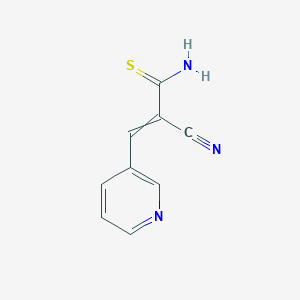
2-Cyano-3-pyridin-3-ylprop-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol It is characterized by the presence of a cyano group, a pyridine ring, and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide typically involves the reaction of 3-pyridinecarboxaldehyde with malononitrile and elemental sulfur in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against cancer cell lines.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Research: It can be used as a probe to study biological pathways and interactions involving thioamide-containing compounds.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The cyano group and thioamide moiety are key functional groups that contribute to its biological activity by forming interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(pyridin-2-yl)prop-2-enethioamide
- 2-cyano-3-(pyridin-4-yl)prop-2-enethioamide
- 3-cyano-2-(pyridin-3-yl)prop-2-enethioamide
Uniqueness
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide is unique due to the specific positioning of the cyano and thioamide groups, which influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C9H7N3S |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
2-cyano-3-pyridin-3-ylprop-2-enethioamide |
InChI |
InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13) |
Clé InChI |
PNSDADFWVJVLIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=C(C#N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
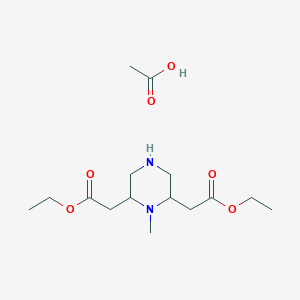
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
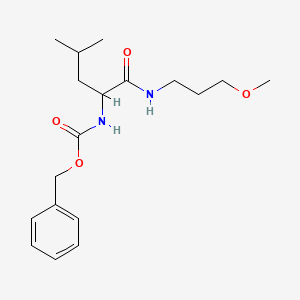
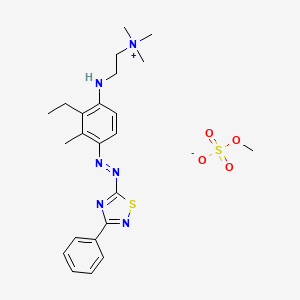
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
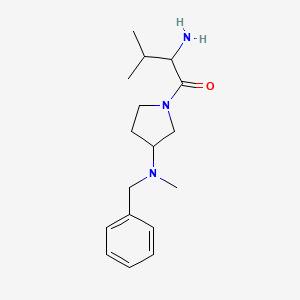

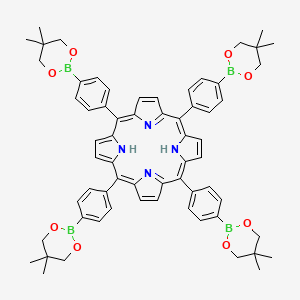
![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
